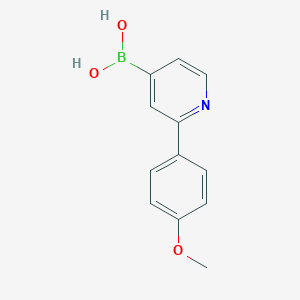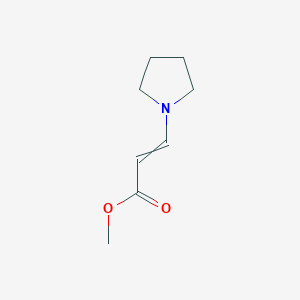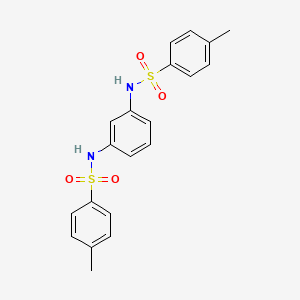![molecular formula C25H20FNO5 B14090909 3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, which include a chromeno[8,7-e][1,3]oxazin core, substituted with dimethoxyphenyl and fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
科学研究应用
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and cytotoxic effects.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one
- 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine
Uniqueness
3-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its chromeno[8,7-e][1,3]oxazin core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C25H20FNO5 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C25H20FNO5/c1-29-22-9-7-15(11-23(22)30-2)18-13-31-25-16(24(18)28)8-10-21-17(25)12-27(14-32-21)20-6-4-3-5-19(20)26/h3-11,13H,12,14H2,1-2H3 |
InChI 键 |
DHFIJUXKQRBIOZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=CC=C5F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,4-dichlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090827.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090835.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)

![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)


![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
